molecular formula C8H5ClN2O2 B1523582 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1167056-92-9

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1523582
CAS No.: 1167056-92-9
M. Wt: 196.59 g/mol
InChI Key: WNHYMQCWBLAACO-UHFFFAOYSA-N
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Description

“6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1167056-92-9 . It has a molecular weight of 196.59 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H, (H,10,11)(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 196.59 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H, (H,10,11)(H,12,13) .

Scientific Research Applications

Synthesis of Derivatives

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid serves as a versatile building block in the synthesis of derivatives. For example, it allows for the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This method has been applied to reactions with phenolates and activated methylene nucleophiles, highlighting its versatility in organic synthesis (Figueroa‐Pérez et al., 2006).

Reactivity with Other Compounds

The reactivity of related compounds such as pyridine-2,4,6-tricarboxylic acid under different conditions has been studied extensively. These studies show that the presence or absence of certain molecules in the reaction mixture, like pyridine, significantly influences the formation of different products, including coordination polymers and metallomacrocycle structures (Ghosh et al., 2004).

Electrochemical Studies

Electrochemical studies on similar compounds, such as 6-chloro-2-pyridinecarboxylic acid, have been conducted to understand their reduction behavior on mercury electrodes. These studies are crucial for developing electroanalytical methods and understanding the electrochemical properties of these compounds (Corredor & Mellado, 2006).

Structural Characterisation

Structural characterization of derivatives of pyridine-carboxylic acids has been performed, providing insights into their potential applications in catalysis, coordination chemistry, and molecular devices. This includes the study of amides from picolinic acid and pyridine-2,6-dicarboxylic acid, which are crucial for understanding their chemical properties (Devi et al., 2015).

Antimicrobial Activities and DNA Interactions

Investigations into the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives have shown significant results. These studies are important for the development of new antimicrobial agents and understanding the interactions of these compounds with biological molecules (Tamer et al., 2018).

Coordination Polymers

Research on coordination polymers based on pyridine-dicarboxylic acids has revealed their potential in forming unique structures like nanotubes and frameworks. These studies are crucial for material science and the development of new materials with specific properties (Ghosh & Bharadwaj, 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHYMQCWBLAACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 100 ml round-bottomed flask, 7.5 ml of a 1M aqueous solution of lithium hydroxide are added, at ambient temperature, to a suspension of 527 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid methyl ester obtained according to the preceding stage, in 15 ml of methanol. After stirring for 2.5 hours at ambient temperature, 7.5 ml of 1N hydrochloric acid are added dropwise. After stirring for ½ hour, the solid is filtered off, washed with 25 ml of water and dried. 475 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are obtained in the form of a beige solid, the characteristics of which are the following:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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